molecular formula C9H8O B096412 5-Methylbenzofuran CAS No. 18441-43-5

5-Methylbenzofuran

Cat. No. B096412
CAS RN: 18441-43-5
M. Wt: 132.16 g/mol
InChI Key: KCZQNAOFWQGLCN-UHFFFAOYSA-N
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Patent
US05310927

Procedure details

n-Butyl lithium (35.16 ml) was added dropwise to a stirred solution of THEDA (9.58 ml) and 5-methylbenzofuran (8.22 g) in ether (250 ml) maintaining the temperature below -60° C. throughout. The solution was warmed to about -10° C. over 45 minutes and stirred at this temperature for 30 minutes. A precipitate formed on warning. The suspension was cooled and triisopropylborate (43 ml) was added, maintaining the temperature below -60° C. The solution was warmed gradually to room temperature before quenching with 2N HCl (70 ml). The mixture was extracted with ether (3×50 ml) and the combined organic extracts washed with 2N HCl (4×30 ml), water (2×30 ml) and dried before evaporation to give the title compound as an orange solid (12.75 g).
Quantity
35.16 mL
Type
reactant
Reaction Step One
Quantity
8.22 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.[CH3:6][C:7]1[CH:8]=[CH:9][C:10]2[O:14][CH:13]=[CH:12][C:11]=2[CH:15]=1.C([O:19][B:20](OC(C)C)[O:21]C(C)C)(C)C>CCOCC>[CH3:6][C:7]1[CH:8]=[CH:9][C:10]2[O:14][C:13]([B:20]([OH:21])[OH:19])=[CH:12][C:11]=2[CH:15]=1

Inputs

Step One
Name
Quantity
35.16 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
8.22 g
Type
reactant
Smiles
CC=1C=CC2=C(C=CO2)C1
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
43 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below -60° C. throughout
CUSTOM
Type
CUSTOM
Details
A precipitate formed on warning
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below -60° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed gradually to room temperature
CUSTOM
Type
CUSTOM
Details
before quenching with 2N HCl (70 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (3×50 ml)
WASH
Type
WASH
Details
the combined organic extracts washed with 2N HCl (4×30 ml), water (2×30 ml)
CUSTOM
Type
CUSTOM
Details
dried before evaporation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1C=CC2=C(C=C(O2)B(O)O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.